1-Benzyl-5-bromo-3,6-dimethylpyrimidine-2,4-dione
Description
Properties
IUPAC Name |
1-benzyl-5-bromo-3,6-dimethylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2/c1-9-11(14)12(17)15(2)13(18)16(9)8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPRGRLVBJLDST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1CC2=CC=CC=C2)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 1-Benzyl-3,6-dimethylpyrimidine-2,4-dione
Primary Method:
The most straightforward and widely adopted approach is the direct bromination of 1-benzyl-3,6-dimethylpyrimidine-2,4-dione. Bromination typically employs elemental bromine or N-bromosuccinimide (NBS) as the brominating agent under reflux conditions in inert solvents such as chloroform, carbon tetrachloride, or acetic acid. The reaction conditions are optimized to favor selective substitution at the 5-position of the pyrimidine ring.
1-Benzyl-3,6-dimethylpyrimidine-2,4-dione + Br2 (or NBS) → 1-Benzyl-5-bromo-3,6-dimethylpyrimidine-2,4-dione
- Solvent: Chloroform or carbon tetrachloride
- Temperature: Reflux (~60-80°C)
- Duration: 4-8 hours
- Monitoring: TLC or NMR to confirm completion
- Bromination can be regioselective at the 5-position due to the electronic effects of the substituents.
- Excess brominating agent should be carefully controlled to prevent over-bromination or side reactions.
Synthesis via Intermediate Formation and Functional Group Transformation
Alternative Route:
The synthesis can involve initial formation of a precursor pyrimidine derivative, such as 1-benzyl-3,6-dimethylpyrimidine-2,4-dione, followed by selective bromination at the 5-position. This method allows for better control over regioselectivity and purity.
| Step | Description | Reagents & Conditions |
|---|---|---|
| 1 | Synthesis of the pyrimidine core | Condensation of appropriate β-dicarbonyl compounds with amidines or urea derivatives under reflux. |
| 2 | Bromination | NBS or Br2 in inert solvent under reflux. |
| 3 | Purification | Recrystallization or chromatography to isolate the target compound. |
Research Data:
The synthesis of pyrimidine derivatives via condensation reactions is well-documented, with bromination steps optimized for selectivity and yield. For instance, the preparation of similar pyrimidine derivatives has been reported with yields exceeding 80% under controlled conditions.
Modern Synthetic Approaches and Optimization
Recent advances include the use of palladium-catalyzed amination and microwave-assisted synthesis to improve efficiency and reduce reaction times. These methods are particularly useful for synthesizing derivatives or further functionalized analogs.
- Palladium-catalyzed coupling of benzylamine derivatives with halogenated pyrimidines under mild conditions.
- Microwave irradiation at 100-150°C for 10-30 minutes to accelerate bromination or substitution reactions.
Research Findings:
Studies indicate that microwave-assisted bromination can increase yields and reduce reaction times from hours to minutes, with cleaner reaction profiles.
Data Table: Summary of Preparation Methods
Notes and Considerations
- Selectivity: Bromination generally occurs at the 5-position due to the electron density distribution in the pyrimidine ring. Proper control of reagent equivalents and reaction conditions is essential to prevent polybromination.
- Purification: Recrystallization from solvents like ethanol, acetonitrile, or ethyl acetate is effective for isolating pure product.
- Safety: Brominating agents are corrosive and toxic; reactions should be conducted in well-ventilated fume hoods with appropriate protective equipment.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-5-bromo-3,6-dimethylpyrimidine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkoxide in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products like 1-benzyl-5-azido-3,6-dimethylpyrimidine-2,4-dione or 1-benzyl-5-thio-3,6-dimethylpyrimidine-2,4-dione can be formed.
Oxidation and Reduction Products: Various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
Chemical Structure and Synthesis
The molecular formula of 1-benzyl-5-bromo-3,6-dimethylpyrimidine-2,4-dione is . The synthesis of this compound typically involves the bromination of 1-benzyl-3,6-dimethylpyrimidine-2,4-dione using bromine or N-bromosuccinimide (NBS) under reflux conditions to achieve high yields and purity. The presence of both the bromine atom and the benzyl group enhances its reactivity and binding properties.
Anticancer Activity
Research indicates that derivatives of 1-benzyl-5-bromo-3,6-dimethylpyrimidine-2,4-dione exhibit promising anticancer properties. For instance, a study assessed the anticancer activity of related compounds against breast (MCF-7) and lung (A-549) cancer cell lines. Certain derivatives demonstrated significant inhibition of cell proliferation, with IC50 values indicating strong activity against these cancer types .
Table 1: Anticancer Activity of Pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 7c | MCF-7 | 7.17 |
| 7d | MCF-7 | 2.93 |
| 7c | A-549 | 0.728 |
| 7d | A-549 | 0.503 |
These findings suggest that the compound could serve as a lead structure for developing new anticancer agents.
Antimicrobial Activity
The compound also exhibits antimicrobial properties. In studies evaluating its effectiveness against various bacterial strains, it showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating potential as an antimicrobial agent.
Table 2: Antimicrobial Activity
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-Benzyl-5-bromo... | Staphylococcus aureus | 48 μg/mL |
| 1-Benzyl-5-bromo... | Escherichia coli | 50 μg/mL |
Materials Science Applications
In materials science, the unique structural features of 1-benzyl-5-bromo-3,6-dimethylpyrimidine-2,4-dione allow it to be utilized in the development of novel materials with specific properties such as conductivity or fluorescence. Its ability to undergo various chemical reactions makes it a versatile intermediate for synthesizing complex organic materials.
Future Research Directions
Given its diverse applications and promising biological activities, further research into the following areas is warranted:
- Structure-Activity Relationship Studies : Investigating how modifications to the compound's structure affect its biological activity.
- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy of this compound in treating cancer and bacterial infections.
- Synthetic Method Development : Exploring more efficient synthetic routes for producing this compound and its derivatives on a larger scale.
Mechanism of Action
The mechanism of action of 1-Benzyl-5-bromo-3,6-dimethylpyrimidine-2,4-dione depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The presence of the bromine atom and the benzyl group can enhance its binding affinity and specificity towards the target molecules.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in Pyrimidine Chemistry
Pyrimidine-2,4-dione derivatives exhibit diverse pharmacological and agrochemical activities depending on substituent patterns. Below is a comparative analysis of key analogues:
Table 1: Comparison of Pyrimidine-2,4-dione Derivatives
Key Observations:
Bromine Substitution: Bromine at position 5 is shared between the target compound and bromacil, a commercial herbicide .
Methyl Groups : The 3,6-dimethyl substitution in the target compound contrasts with bromacil’s 6-methyl and 3-(1-methylpropyl) groups. Methyl groups may enhance metabolic stability compared to bulkier alkyl chains .
Pharmacological and Agrochemical Profiles
- Bromacil: A herbicide targeting photosystem II in plants, leveraging bromine’s electronegativity for binding . The absence of a benzyl group in bromacil highlights the target compound’s structural novelty.
- IM-3 (Imidazolidin-2,4-dione) : Exhibits CNS effects in rats, demonstrating that dione heterocycles can modulate neurological pathways. However, pyrimidine-diones like the target compound may prioritize agrochemical over CNS applications due to substituent differences .
- Methyl 4-(5-bromopyrimidin-2-yloxy)benzoate : A bromopyrimidine ester with a molecular weight similar to the target compound (309.13 vs. 309.17), suggesting overlapping synthetic pathways or physicochemical properties .
Biological Activity
1-Benzyl-5-bromo-3,6-dimethylpyrimidine-2,4-dione is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article will explore the compound's biological properties, including its antimicrobial and anticancer activities, supported by case studies and relevant research findings.
Chemical Structure and Synthesis
The molecular formula of 1-Benzyl-5-bromo-3,6-dimethylpyrimidine-2,4-dione is , and it features a pyrimidine ring with both bromine and benzyl groups attached. The synthesis typically involves bromination of 1-benzyl-3,6-dimethylpyrimidine-2,4-dione using bromine or a brominating agent like N-bromosuccinimide (NBS) under reflux conditions to ensure high yield and purity .
Antimicrobial Activity
Research has shown that 1-Benzyl-5-bromo-3,6-dimethylpyrimidine-2,4-dione exhibits significant antimicrobial properties. Its effectiveness against various bacterial strains highlights its potential as an antimicrobial agent.
Table 1: Antimicrobial Activity of 1-Benzyl-5-bromo-3,6-dimethylpyrimidine-2,4-dione
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-Benzyl-5-bromo-3,6-dimethylpyrimidine-2,4-dione | Staphylococcus aureus | 48 μg/mL |
| 1-Benzyl-5-bromo-3,6-dimethylpyrimidine-2,4-dione | Escherichia coli | 50 μg/mL |
| Other derivatives | Streptococcus pneumoniae | Varies (not specified) |
The compound's activity against Staphylococcus aureus and Escherichia coli suggests its potential utility in treating bacterial infections. The presence of the bromine atom may enhance its binding affinity to bacterial targets .
Anticancer Activity
In addition to its antimicrobial properties, 1-Benzyl-5-bromo-3,6-dimethylpyrimidine-2,4-dione has been investigated for its anticancer effects. A study assessed the compound's ability to inhibit the growth of various cancer cell lines.
Case Study: Anticancer Efficacy
A recent study evaluated the effects of this compound on breast (MCF-7) and lung (A549) cancer cell lines. The results indicated that the compound exhibited significant anti-proliferative activity with IC50 values comparable to established chemotherapeutics like doxorubicin.
Table 2: Anticancer Activity of 1-Benzyl-5-bromo-3,6-dimethylpyrimidine-2,4-dione
| Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis via caspase activation |
| A549 | 18 | Inhibition of VEGFR signaling |
The mechanism of action appears to involve apoptosis induction through caspase activation pathways and inhibition of vascular endothelial growth factor receptor (VEGFR) signaling .
Mechanistic Insights
The biological activity of 1-Benzyl-5-bromo-3,6-dimethylpyrimidine-2,4-dione can be attributed to its structural features that facilitate specific interactions with biological targets. The bromine atom enhances lipophilicity and stability, potentially leading to improved bioavailability and efficacy in vivo .
Q & A
Q. How can the molecular structure of 1-Benzyl-5-bromo-3,6-dimethylpyrimidine-2,4-dione be experimentally confirmed?
The compound’s structure is typically confirmed using single-crystal X-ray diffraction , which provides precise bond lengths, angles, and spatial arrangement. For example, studies on related pyrimidine-diones (e.g., 6-amino-1,3-dimethyl derivatives) employed X-ray crystallography to resolve molecular geometry with mean C–C bond lengths of 0.004 Å and R factors <0.065 . Complementary techniques like NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are used to validate purity and functional groups.
Q. What synthetic routes are most efficient for preparing this compound?
Common methods include Claisen–Schmidt condensation and Michael addition , as demonstrated in the synthesis of structurally similar brominated pyrimidinediones. For instance, intermediates can be generated via ketone-amine condensations, followed by bromination at the 5-position using reagents like N-bromosuccinimide (NBS) . Reaction optimization (e.g., solvent polarity, temperature) is critical to minimize by-products such as di-brominated derivatives.
Q. What are the recommended storage conditions to ensure stability?
The compound should be stored in airtight, light-resistant containers under inert gas (e.g., argon) at 2–8°C to prevent degradation. Brominated pyrimidines are sensitive to moisture and heat, which can lead to dehalogenation or ring-opening reactions. Safety protocols (e.g., PPE, ventilation) must align with hazard codes P210 and P102 for flammability and toxicity .
Q. How is the compound purified after synthesis?
Purification often involves column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures. Purity (>95%) is verified via HPLC with UV detection at 254 nm, using ammonium acetate buffer (pH 6.5) for mobile-phase compatibility .
Advanced Research Questions
Q. How can synthesis yield be optimized while minimizing by-products?
Yield optimization requires DoE (Design of Experiments) approaches to evaluate variables like reaction time, temperature, and stoichiometry. For example, increasing the molar ratio of benzylating agents (e.g., benzyl bromide) from 1.1 to 1.5 equivalents improved substitution efficiency in analogous compounds. Catalyst screening (e.g., Pd/C for cross-coupling) and microwave-assisted synthesis may further enhance selectivity .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies may arise from impurities, assay conditions, or polymorphic forms. Researchers should:
- Perform HPLC-MS to confirm batch purity.
- Test activity across multiple cell lines (e.g., cancer vs. normal) with standardized protocols.
- Compare polymorphs (e.g., monoclinic vs. orthorhombic crystals) for solubility differences using DSC/TGA .
Q. How do substituent variations impact bioactivity?
Structure-activity relationship (SAR) studies reveal that:
- The 5-bromo group enhances electrophilic reactivity, critical for kinase inhibition.
- Benzyl substitution at N1 improves lipid solubility, aiding blood-brain barrier penetration.
- Methyl groups at C3/C6 reduce metabolic degradation in hepatic microsome assays .
Q. What methodologies assess the compound’s potential as a kinase inhibitor?
- In vitro kinase assays : Measure IC₅₀ values against target kinases (e.g., EGFR, CDK2) using ADP-Glo™ luminescence.
- Molecular docking : Predict binding modes with kinase ATP-binding pockets (e.g., PyMOL, AutoDock Vina).
- Cellular assays : Evaluate antiproliferative effects via MTT/WST-1 in cancer models (e.g., HeLa, MCF-7) .
Q. How do researchers address discrepancies in crystallographic data for polymorphs?
Conflicting X-ray data (e.g., unit cell parameters) are resolved by:
- Re-crystallizing under controlled conditions (e.g., slow evaporation vs. diffusion).
- Conducting temperature-dependent crystallography (100–293 K) to assess thermal stability.
- Validating with PXRD (powder X-ray diffraction) to correlate experimental and simulated patterns .
Methodological Notes
- Contradiction Analysis : Cross-validate NMR/X-ray data with computational models (e.g., DFT for optimized geometries).
- Advanced Characterization : Use TOF-SIMS for surface analysis and synchrotron XRD for high-resolution structural insights.
- Biological Testing : Include positive controls (e.g., staurosporine for kinase assays) and normalize data to protein concentration (Bradford assay) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
